![molecular formula C6H12Cl2O3 B14446160 1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane CAS No. 73131-00-7](/img/structure/B14446160.png)
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane is an organic compound with the molecular formula C5H10Cl2O2. It is also known by its IUPAC name, 1-chloro-2-[(2-chloroethoxy)methoxy]ethane . This compound is characterized by the presence of two chlorine atoms and three ether linkages, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane typically involves the reaction of 2-chloroethanol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reagents and conditions used.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons or alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving ether linkages.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane involves its reactivity due to the presence of chlorine atoms and ether linkages. These functional groups make the compound a good electrophile, allowing it to participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparaison Avec Des Composés Similaires
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane can be compared with similar compounds such as:
Bis(2-chloroethoxy)methane: Similar in structure but with different reactivity due to the presence of an additional ether linkage.
1-Chloro-2-ethoxyethane: Lacks the additional ether linkages, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
Propriétés
Numéro CAS |
73131-00-7 |
|---|---|
Formule moléculaire |
C6H12Cl2O3 |
Poids moléculaire |
203.06 g/mol |
Nom IUPAC |
1-chloro-2-(2-chloroethoxymethoxymethoxy)ethane |
InChI |
InChI=1S/C6H12Cl2O3/c7-1-3-9-5-11-6-10-4-2-8/h1-6H2 |
Clé InChI |
SXVLNMXFQJCPJQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)OCOCOCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
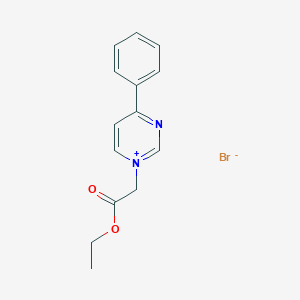
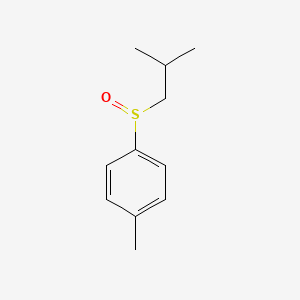
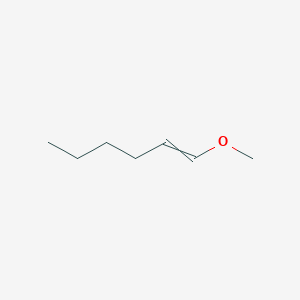
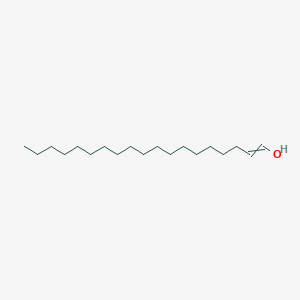


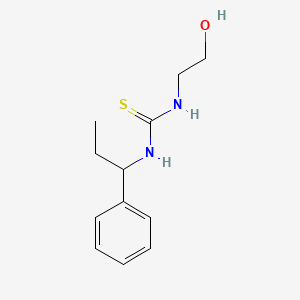
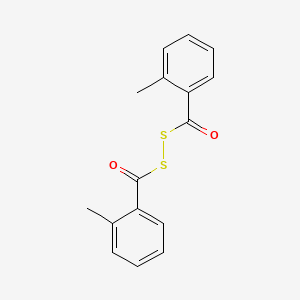

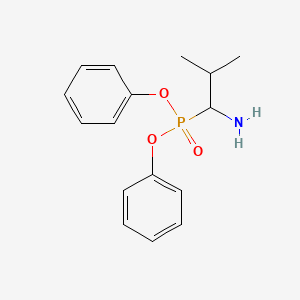
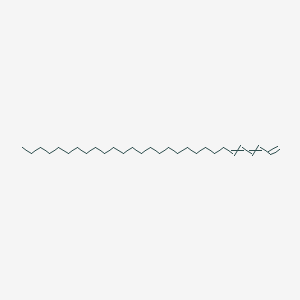
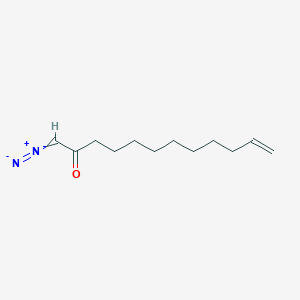
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
